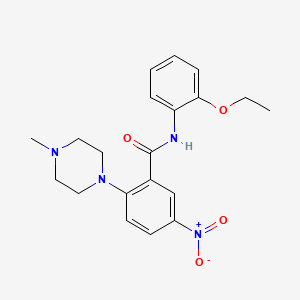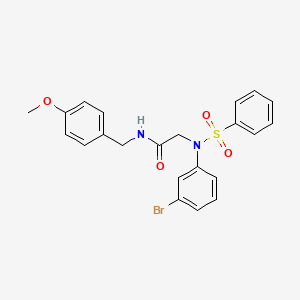
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is a key component in the production of ATP, nucleotides, and amino acids. BPTES has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in ATP production and amino acid synthesis, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have minimal effects on normal cells, while inducing cell death in cancer cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to decrease the levels of glutamate and other metabolites in cancer cells, which can lead to a decrease in cell proliferation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has several advantages for lab experiments, including its specificity for glutaminase and its ability to induce cell death in cancer cells. However, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide also has limitations, such as its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide with other cancer treatments could be explored to enhance the efficacy of cancer therapy.
Méthodes De Synthèse
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an amide bond between 5-methyl-2,1,3-benzothiadiazol-4-amine and 3-propoxybenzoic acid. The resulting product is then purified through column chromatography to obtain pure N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.
Applications De Recherche Scientifique
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many cancer cells and plays a critical role in cancer cell metabolism. Inhibition of glutaminase by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to induce cell death in cancer cells, while having minimal effects on normal cells. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-9-22-13-6-4-5-12(10-13)17(21)18-15-11(2)7-8-14-16(15)20-23-19-14/h4-8,10H,3,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBKFDUHRHVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)

![7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5157249.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)